molecular formula C28H25ClN4O3S B2689446 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1037168-63-0

3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No.: B2689446
CAS No.: 1037168-63-0
M. Wt: 533.04
InChI Key: WDVIQZHOSCWXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a potent and selective chemical probe recognized for its high-affinity inhibition of the BET (Bromodomain and Extra-Terminal) family of bromodomains. This compound functions by competitively displacing acetylated lysine residues on histones , thereby disrupting the recruitment of BET proteins to chromatin and leading to the downregulation of key oncogenic drivers and inflammatory genes. Its primary research value lies in the investigation of epigenetic mechanisms in oncology, with significant utility in studying diseases such as acute myeloid leukemia (AML), multiple myeloma, and other hematological malignancies where BET proteins play a critical pathogenic role . Furthermore, this inhibitor serves as an essential pharmacological tool for probing the broader biological functions of BET bromodomains in transcriptional regulation, cell cycle progression, and inflammation , enabling researchers to dissect complex signaling pathways and validate BET proteins as therapeutic targets in various experimental models.

Properties

IUPAC Name

3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-36-24-13-7-3-8-18(24)16-30-25(34)15-14-23-27(35)33-26(31-23)20-10-4-6-12-22(20)32-28(33)37-17-19-9-2-5-11-21(19)29/h2-13,23H,14-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVIQZHOSCWXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a novel derivative of imidazoquinazoline, a class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H24ClN5O3S2C_{27}H_{24}ClN_{5}O_{3}S_{2} with a molecular weight of 566.1 g/mol. The structure includes a chlorophenyl group, a methylsulfanyl moiety, and an imidazoquinazoline core, which contribute to its biological activity.

Antidiabetic Activity

Recent studies have highlighted the potential of imidazoquinazoline derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound was evaluated for its inhibitory effects against Saccharomyces cerevisiae α-glucosidase. Results showed that it possesses significant inhibitory activity, with IC50 values lower than those of standard drugs like acarbose, indicating its potential as an antidiabetic agent .

CompoundIC50 (µM)Remarks
Acarbose750.0 ± 1.5Standard control
Imidazoquinazoline Derivative12.44 ± 0.38 to 308.33 ± 0.06Superior potency

Anticancer Activity

Imidazoquinazolines have also been studied for their anticancer properties. The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast and colon cancer cell lines by affecting the cell cycle and promoting apoptosis via caspase activation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A study on related compounds indicated that modifications at the phenyl ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups (like methoxy) was found to improve activity significantly.

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus0.125 µg/mLHigh potency
Escherichia coli0.250 µg/mLModerate potency

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active site of α-glucosidase, inhibiting its action and thereby reducing glucose absorption.
  • Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : Interference with bacterial cell wall synthesis and function.

Case Studies

Several case studies have documented the efficacy of imidazoquinazoline derivatives in various biological assays:

  • Study 1 : Evaluated the antidiabetic effects in diabetic rats treated with the compound showed significant reductions in blood glucose levels compared to control groups.
  • Study 2 : Investigated its anticancer effects on human breast cancer cells (MCF-7), revealing a dose-dependent decrease in cell viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Imidazo[1,2-c]quinazolinone Cores

Table 1: Key Structural Analogs and Modifications
Compound Name / ID Core Modification Substituents Biological Activity Source
Target Compound Imidazo[1,2-c]quinazolinone 5-(2-chlorobenzylsulfanyl), 2-(2-methoxybenzylpropanamide) Not explicitly reported (predicted kinase inhibition)
N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide Same core 5-(trifluoromethylphenyl carbamoylmethylsulfanyl), 2-(cyclohexylpropanamide) Unreported; trifluoromethyl groups often enhance metabolic stability
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Same core 5-(3,4-dimethoxyphenethylaminoethylsulfanyl), 2-(furylmethylpropanamide) Potential anti-inflammatory or CNS activity due to dimethoxy and furan groups

Key Observations :

  • Sulfanyl Group Variations : The 2-chlorobenzylsulfanyl group in the target compound may confer higher lipophilicity compared to the trifluoromethylphenyl carbamoylmethylsulfanyl group in , affecting membrane permeability and target binding.
  • Propanamide Side Chain : The 2-methoxybenzyl group in the target compound differs from the cyclohexyl () or furylmethyl () moieties, which influence solubility and receptor selectivity.

Compounds with Divergent Cores but Shared Functional Groups

Table 2: Compounds with Propanamide/Sulfanyl Motifs
Compound Name Core Structure Functional Groups Reported Activity Source
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Benzothiazole-thiazolotriazole Propanamide, sulfanyl Unreported; benzothiazole cores are common in antimicrobial agents
Sulfamethoxazole derivatives (e.g., compound 7) Isoxazole-sulfonamide Propanamide, sulfanyl Anticancer (in vitro cytotoxicity)

Key Observations :

  • Core Influence: Despite shared propanamide/sulfanyl groups, the imidazoquinazolinone core in the target compound likely targets different pathways (e.g., kinase inhibition) compared to sulfonamide () or benzothiazole () derivatives, which often target folate metabolism or microbial enzymes.

Q & A

Q. Advanced

  • High-Throughput Screening : Rapidly synthesize and test derivatives using automated platforms. For example, parallel synthesis of imidazo[1,2-b]pyridazines identified potent kinase inhibitors .
  • Molecular Docking : Predict binding interactions with targets (e.g., kinases) using software like AutoDock.
  • QSAR Models : Correlate structural features (e.g., sulfanyl group position) with bioactivity .

How can stability studies inform storage conditions for this compound?

Q. Basic

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials if UV-Vis spectroscopy indicates photodegradation .

What advanced separation techniques purify complex reaction mixtures?

Q. Advanced

  • Monolithic Chromatography : Achieve rapid separation of polar intermediates using silica-based monolithic columns .
  • Preparative HPLC : Scale up purification with gradient elution (e.g., 70% acetonitrile in water) .

How are metal interactions studied for this compound’s derivatives?

Q. Advanced

  • UV-Vis Titration : Monitor shifts in λmax upon metal addition (e.g., Cu²⁺, Fe³⁺) to assess coordination .
  • Molar Conductance : Measure conductivity in DMSO to determine electrolyte behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.